molecular formula C13H13NO4 B2619142 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-methylacetamide CAS No. 919861-05-5

2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-methylacetamide

Cat. No.: B2619142
CAS No.: 919861-05-5
M. Wt: 247.25
InChI Key: JXAOWIRWKRQWRC-UHFFFAOYSA-N
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Description

2-(7-Methoxy-2-oxo-2H-chromen-4-yl)-N-methylacetamide is a coumarin-derived hybrid molecule featuring a methoxy group at the 7-position of the chromen-2-one core and an N-methylacetamide substituent at the 4-position. Coumarins are renowned for their diverse pharmacological properties, including anti-inflammatory, anticoagulant, and anticancer activities . The methoxy group enhances lipophilicity and metabolic stability, while the N-methylacetamide moiety may influence hydrogen bonding and receptor interactions.

Properties

IUPAC Name

2-(7-methoxy-2-oxochromen-4-yl)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-14-12(15)5-8-6-13(16)18-11-7-9(17-2)3-4-10(8)11/h3-4,6-7H,5H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXAOWIRWKRQWRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC(=O)OC2=C1C=CC(=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-methylacetamide typically involves the following steps:

    Starting Material: The synthesis begins with 7-methoxy-2-oxo-2H-chromen-4-carbaldehyde.

    Acylation: The aldehyde is reacted with N-methylacetamide in the presence of a suitable catalyst, such as triethylamine, in a solvent like dichloromethane.

    Reaction Conditions: The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

    Purification: The product is purified using column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(7-Methoxy-2-oxo-2H-chromen-4-yl)-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(7-Methoxy-2-oxo-2H-chromen-4-yl)-N-methylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, optical brighteners, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-methylacetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituent Position and Electronic Effects
  • 7-Methoxy vs. This may enhance solubility but reduce metabolic stability compared to the methoxy analog.
Substituent Bioisosterism
  • (±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide substitutes the methoxy group with a chloro-phenylacetamide group. Chlorine acts as a bioisostere, improving metabolic resistance and potency. This compound demonstrated superior in vitro anti-inflammatory activity compared to ibuprofen .

Pharmacological Activity

  • Anti-inflammatory Activity :
    • The chloro-phenylacetamide derivative showed significant COX-2 inhibition, attributed to the chloro and phenyl groups enhancing hydrophobic interactions with the enzyme .
    • 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide () incorporates a fluorinated biphenyl group, which may improve blood-brain barrier penetration due to fluorine’s electronegativity and small atomic radius.

Physicochemical Properties

  • Lipophilicity: Methoxy and chloro groups increase logP values compared to amino or hydroxyl derivatives, affecting absorption and distribution .
  • Crystallography : Tools like SHELXL and WinGX are critical for resolving crystal structures, as seen in bromo-methyl derivatives (R factor = 0.057) .

Biological Activity

2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-methylacetamide, a compound belonging to the coumarin family, has garnered attention for its diverse biological activities. Coumarins are known for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

  • IUPAC Name : 2-(7-methoxy-2-oxochromen-4-yl)-N-methylacetamide
  • CAS Number : 919861-05-5
  • Molecular Formula : C13H13NO4
  • Molecular Weight : 247.25 g/mol

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It has the potential to interact with receptors that regulate cellular functions.
  • Signaling Pathways : The compound can modulate signaling pathways that influence cell proliferation and apoptosis.

Antimicrobial Activity

Studies have shown that coumarin derivatives exhibit significant antimicrobial properties. Research indicates that this compound may possess similar activities:

MicroorganismActivity Observed
Staphylococcus aureusInhibition of growth
Escherichia coliModerate inhibition
Candida albicansEffective against yeast

Anticancer Properties

Research has highlighted the potential anticancer effects of this compound. In vitro studies suggest that it may induce apoptosis in cancer cells through:

  • Cell Cycle Arrest : The compound can halt the progression of cancer cells through the cell cycle.
  • Apoptosis Induction : It promotes programmed cell death in malignant cells.

A notable study demonstrated that treatment with this compound led to a significant reduction in cell viability in various cancer cell lines, including breast and lung cancer cells.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation, which is crucial for managing chronic diseases. Its mechanism may involve:

  • Reduction of Pro-inflammatory Cytokines : It can lower levels of cytokines such as TNF-alpha and IL-6.
  • Inhibition of NF-kB Pathway : This pathway is often activated during inflammatory responses.

Study 1: Anticancer Activity

In a study conducted on MCF-7 breast cancer cells, this compound was found to reduce cell proliferation by 60% at a concentration of 50 µM after 48 hours. The study concluded that the compound's ability to induce apoptosis was linked to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity against various pathogens, revealing that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-methylacetamide, and how are reaction conditions controlled?

  • Methodology : Synthesis typically involves multi-step reactions starting with a chromenone core. Key steps include:

  • Step 1 : Preparation of 7-methoxy-4-methylcoumarin via Pechmann condensation using resorcinol derivatives and β-keto esters under acidic conditions .
  • Step 2 : Acetamide coupling via nucleophilic substitution or amidation, often using methoxyacetyl chloride and methylamine in dichloromethane with a base (e.g., triethylamine) at 0–5°C to control exothermicity .
  • Optimization : Reaction yield and purity depend on solvent choice (e.g., DMF for polar intermediates), temperature control, and purification via column chromatography or recrystallization .

Q. How is structural characterization performed for this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H/13C NMR confirms substituent positions (e.g., methoxy at C7, methylacetamide at C4) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., C13H13NO4) and fragmentation patterns .
  • X-ray Crystallography : Resolves spatial conformation, bond angles, and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .

Advanced Research Questions

Q. What in vitro assays are recommended to evaluate its enzyme inhibition potential?

  • Experimental Design :

  • Enzyme Kinetics : Use fluorometric or spectrophotometric assays (e.g., NADH-coupled reactions for oxidoreductases) to measure IC50 values .
  • Dose-Response Curves : Test concentrations from 1 nM–100 µM to assess potency and selectivity against related enzymes (e.g., cyclooxygenase vs. xanthine oxidase) .
  • Positive Controls : Compare with known inhibitors (e.g., allopurinol for xanthine oxidase) to validate assay sensitivity .

Q. How can researchers resolve contradictory data in biological activity studies?

  • Troubleshooting Strategies :

  • Standardize Assay Conditions : Control pH, temperature, and solvent (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .
  • Orthogonal Assays : Confirm anti-inflammatory activity via both COX-2 inhibition (ELISA) and NF-κB pathway analysis (luciferase reporter) .
  • Batch Reproducibility : Verify compound purity (>95% by HPLC) and stability (e.g., LC-MS post-storage) to rule out degradation artifacts .

Q. What computational approaches predict its binding interactions with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., estrogen receptor-α) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and ligand-protein conformational changes .
  • QSAR Modeling : Corrogate substituent effects (e.g., methoxy vs. ethoxy) on bioactivity using CoMFA/CoMSIA .

Q. What strategies enhance stability under varying pH and temperature?

  • Stability Testing :

  • Accelerated Degradation Studies : Incubate at pH 1–13 (37°C, 24h) and analyze via HPLC for decomposition products .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability (e.g., decomposition onset >150°C) .
  • Formulation Adjustments : Use lyophilization or cyclodextrin complexation to improve aqueous solubility and shelf life .

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